molecular formula C14H11NO3 B188540 Clausine I CAS No. 182261-94-5

Clausine I

Cat. No. B188540
CAS RN: 182261-94-5
M. Wt: 241.24 g/mol
InChI Key: AMRVXYRVPBLMCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clausine I is an organic compound with the chemical formula C14H11NO3 . It is a natural product with medicinal activity, commonly found in plants . Clausine I has antibacterial and anti-inflammatory effects, and it shows certain therapeutic effects on some diseases .


Synthesis Analysis

Clausine I can be prepared in the laboratory through natural plant extraction or organic synthesis . A highly efficient total synthesis of Clausine I has been described, using a palladium(II)-catalyzed oxidative cyclization as a key step .


Molecular Structure Analysis

Clausine I contains a total of 31 bonds, including 20 non-H bonds, 16 multiple bonds, 2 rotatable bonds, 1 double bond, 15 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 aldehyde (aromatic), 1 aromatic hydroxyl, and 1 ether (aromatic) .


Physical And Chemical Properties Analysis

Clausine I is a yellow powder . Its molecular weight is 241.24 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Safety and Hazards

When handling Clausine I, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

1-hydroxy-6-methoxy-9H-carbazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c1-18-9-2-3-12-10(6-9)11-4-8(7-16)5-13(17)14(11)15-12/h2-7,15,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRVXYRVPBLMCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2C=C(C=C3O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clausine I

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What can you tell me about the synthesis of Clausine I?

A: Clausine I was synthesized for the first time alongside Clausine G and Clausine Z using a novel approach. [] This method relies on a palladium-catalyzed construction of the carbazole framework, providing an efficient route to 1,6-dioxygenated carbazole alkaloids like Clausine I. []

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